Azalomycin F5

Description

Properties

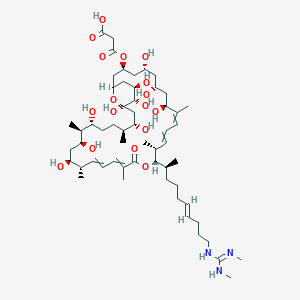

Molecular Formula |

C57H97N3O17 |

|---|---|

Molecular Weight |

1096.4 g/mol |

IUPAC Name |

3-[[(1R,3S,5R,7R,9S,14R,15S,22S,23S,25S,26S,27R,30S,31S,33R,34S,35R)-15-[(E,2S)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C57H97N3O17/c1-34-19-16-21-38(5)53(37(4)18-14-12-10-11-13-15-25-60-56(58-8)59-9)76-55(73)39(6)22-17-20-35(2)47(65)31-48(66)40(7)45(63)24-23-36(3)50(68)33-57(74)54(72)49(67)30-44(77-57)29-43(75-52(71)32-51(69)70)27-41(61)26-42(62)28-46(34)64/h10-11,16-17,19-22,35-38,40-50,53-54,61-68,72,74H,12-15,18,23-33H2,1-9H3,(H,69,70)(H2,58,59,60)/b11-10+,20-17?,21-16?,34-19?,39-22?/t35-,36-,37-,38+,40-,41+,42+,43-,44-,45+,46-,47-,48-,49+,50-,53-,54-,57+/m0/s1 |

InChI Key |

SPNDCJQGKUZBHK-WGSDFKPOSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@@H]([C@H](C[C@@H]([C@H](C=CC=C(C(=O)O[C@H]([C@@H](C=CC=C([C@H](C[C@@H](C[C@H](C[C@@H](C[C@H]2C[C@H]([C@@H]([C@](O2)(C[C@@H]1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)[C@@H](C)CCC/C=C/CCCNC(=NC)NC)C)C)O)O)C)O |

Canonical SMILES |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=NC)NC)C)C)O)O)C)O |

Origin of Product |

United States |

Preparation Methods

Fractional Crystallization

- The initial step involves fractional crystallization of the crude azalomycin F complex from aqueous methanol solutions.

- Azalomycin F3, being less soluble in methanol, can be preferentially crystallized from 80–100% methanol in water at elevated temperatures (~60°C), followed by cooling to room temperature to induce crystallization.

- Repeated crystallizations (up to five times) enhance the purity of F3, leaving F4 and F5 in solution.

Column Chromatography

- The separation of Azalomycin F4 and F5 is achieved using P-cellulose column chromatography, a cation-exchange resin with moderate acidity (H+ form).

- The column is equilibrated with 60% aqueous methanol.

- The azalomycin F complex solution is applied, and elution is performed first with 60% methanol, which elutes F5, followed by 0.01 M ammonium acetate in 60% methanol, which elutes F4.

- This method exploits the differential adsorption and elution behavior of F4 and F5 on the P-cellulose resin.

- The process is conducted at ambient temperature (~26°C) to minimize degradation.

- Slight degradation of azalomycin F components can occur during prolonged elution, but the method effectively separates F5 from F4 when an excess of the complex is applied.

Silica Gel Chromatography and Solvent Systems

- Additional purification steps involve silica gel column chromatography using solvent systems such as chloroform-methanol-water or 2-butanol-water mixtures.

- Precipitation from aqueous acetone or methanol further purifies the fractions.

Analytical and Validation Techniques

- Thin-layer chromatography (TLC) is used to monitor the separation and purity of components.

- High-performance liquid chromatography (HPLC) with UV detection at 240 nm is employed for quantitative analysis.

- Mass spectrometry (MS) confirms molecular weights and structural features.

- Stability studies indicate that this compound is sensitive to prolonged exposure to acidic or basic conditions and elevated temperatures, necessitating careful control of purification conditions.

Summary Table of Preparation Steps

| Step No. | Method | Conditions/Details | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Fermentation | Streptomyces hygroscopicus var. azalomyceticus culture | Biosynthesis of azalomycin F complex | Crude mixture of F3, F4, F5 |

| 2 | Fractional Crystallization | 80–100% aqueous methanol, 60°C, repeated crystallizations | Enrich F3 by selective crystallization | F3 isolated; F4 and F5 remain in solution |

| 3 | P-cellulose Column Chromatography | 60% aqueous methanol; elution with 60% methanol and 0.01 M ammonium acetate in 60% methanol | Separate F4 and F5 components | F5 eluted first; F4 eluted second |

| 4 | Silica Gel Chromatography | Solvent systems: CHCl3-MeOH-H2O or 2-butanol-H2O | Further purification | Purified azalomycin fractions |

| 5 | Chemical Modification (optional) | Methanolic HCl, KOH treatment | Structural studies | Methylated and demalonylated derivatives |

Research Findings and Notes

- The isolation of this compound requires careful control of solvent composition and temperature to prevent degradation.

- P-cellulose chromatography is preferred over strongly acidic ion-exchangers (e.g., Dowex-50) to minimize degradation during separation.

- The yield of demalonylated products from chemical modification of related components is moderate (~35%).

- Analytical methods such as HPLC and MS are essential for confirming purity and identity.

- Stability studies show that this compound remains stable under controlled conditions but degrades with prolonged exposure to acidic or basic media.

Chemical Reactions Analysis

Interaction with Bacterial Cell Membranes

Azalomycin F5a disrupts bacterial cell membranes through two primary mechanisms:

1.1. Binding to Membrane Phospholipids

-

The lactone ring of Azalomycin F5a binds to the polar head groups of phospholipids such as phosphatidylglycerol (PG) and lysyl-phosphatidylglycerol (LPG) in MRSA membranes .

-

This interaction increases membrane permeability, leading to leakage of intracellular ions (e.g., K⁺, Na⁺) and proteins like adenylate kinase .

| Effect on Membrane Conductivity |

|---|

| Concentration (μg/mL) |

| ------------------------ |

| 0.25×MIC |

| 1.0×MIC (4.0 μg/mL) |

| 2.0×MIC |

Data from MRSA suspensions treated with Azalomycin F5a .

1.2. Electrostatic Interaction with Lipoteichoic Acid (LTA)

-

The guanidine group of Azalomycin F5a electrostatically binds to negatively charged phosphate groups in LTA, a key component of S. aureus cell walls .

-

This interaction accelerates LTA release, destabilizing the cell wall and triggering autolysis .

2.1. Inhibition of LTA Synthase (LtaS)

Azalomycin F5a targets the extracellular catalytic domain of LtaS (eLtaS), an enzyme critical for LTA biosynthesis:

| Enzyme Inhibition Assay |

|---|

| Azalomycin F5a Concentration (μM) |

| ----------------------------------- |

| 20 |

| 80 |

| 320 |

-

Molecular docking revealed binding to residues Lys299 , Phe353 , Trp354 , and His416 in LtaS’s active site, interfering with substrate binding and LTA chain elongation .

2.2. Adenylate Kinase Leakage

At MIC (4.0 μg/mL), Azalomycin F5a induces adenylate kinase release from MRSA cells, indicating membrane rupture :

-

Relative luminescence units (RLU) increased by 4.1× compared to controls.

Biofilm Disruption Mechanisms

Azalomycin F5a eradicates S. aureus biofilms by:

3.1. Degradation of Extracellular DNA (eDNA)

-

Penetrates biofilms and induces DNase release, hydrolyzing eDNA .

-

At 32.0 μg/mL, eDNA in biofilms is undetectable after 8 hours .

| eDNA Content Reduction |

|---|

| Concentration (μg/mL) |

| ------------------------ |

| 8.0 |

| 16.0 |

| 32.0 |

3.2. Synergistic Membrane Damage

Combined effects of membrane disruption and enzyme release lead to biofilm collapse:

Structural and Spectroscopic Data

Azalomycin F5a’s structure (C₅₇H₉₈N₃O₁₇) was confirmed via NMR and HR-ESI-MS :

| Key NMR Signals |

|---|

| δH 7.08 (d, J = 11.0 Hz, H-3) |

| δC 140.0 (C-3) |

| δC 170.0 (C-1, lactone carbonyl) |

Pharmacokinetic Interactions

Azalomycin F5a’s multi-target mechanism—combining membrane disruption, enzymatic inhibition, and biofilm penetration—positions it as a promising candidate against drug-resistant pathogens. Further studies on its synthetic derivatives and in vivo efficacy are warranted to advance therapeutic applications.

Scientific Research Applications

Azalomycin F5 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying macrolide synthesis and reactions.

Biology: It is studied for its antimicrobial properties and its effects on bacterial biofilms.

Mechanism of Action

Azalomycin F5 exerts its antimicrobial effects by targeting the lipoteichoic acid (LTA) of Gram-positive bacteria. It binds to the LTA synthetase enzyme, disrupting the synthesis of LTA and compromising the integrity of the bacterial cell envelope. This leads to increased cell membrane permeability and eventual cell lysis . The compound’s guanidyl side chain and lactone ring play crucial roles in this mechanism .

Comparison with Similar Compounds

Anti-MRSA Efficacy

- F5a vs. F3a/F4a : F5a shows 2–4× greater potency against MRSA (MIC: 3.0–4.0 µg/mL) compared to F3a (MIC: 8.0 µg/mL) and F4a (MIC: 4.0–6.0 µg/mL). This is attributed to stronger interactions with DPPG and LtaS residues (His416, Trp354) .

- Derivatives : Demalonyl-F5a derivatives (e.g., compound 2 in ) reduce MICs to 0.5–1.0 µg/mL by enhancing membrane affinity .

Biofilm Eradication

Synergistic Effects

- F5a + Vitamin K3 : Reduces mutant prevention concentration (MPC) to 1.60–3.20 µg/mL, closing the mutant selection window and preventing resistance .

- F4a + Daptomycin : Shows synergy against daptomycin-resistant strains via lysyl-phosphatidylglycerol binding .

Pharmacokinetic and Toxicity Profiles

Notes: F5a’s low oral bioavailability limits systemic use but supports topical applications. Derivatives may offer better pharmacokinetics .

Target Specificity and Resistance Potential

- F5a : Binds DPPG and LTA with higher affinity than F3a/F4a, reducing resistance risk .

- F3a : Primarily targets peptidoglycan synthesis, a mechanism prone to resistance .

- Resistance Mutants: No documented F5a-resistant MRSA strains, whereas F4a-resistant mutants emerge under prolonged sub-MIC exposure .

Q & A

Q. What experimental methods are used to determine the minimum inhibitory concentration (MIC) of Azalomycin F5a against MRSA?

The MIC of Azalomycin F5a is typically assessed using broth microdilution or agar dilution assays. For MRSA strains, standardized protocols involve serial dilution of the compound in Mueller-Hinton broth, followed by inoculation with bacterial suspensions (e.g., 1–5 × 10⁵ CFU/mL). MIC is defined as the lowest concentration that inhibits visible bacterial growth after 18–24 hours of incubation at 37°C. Synergy studies with agents like vitamin K3 employ checkerboard assays, where fractional inhibitory concentration indices (FICIs) are calculated (FICI ≤ 0.5 indicates synergy) .

Q. How does Azalomycin F5a interact with bacterial cell membranes?

Azalomycin F5a disrupts the cell membrane integrity of Staphylococcus aureus by targeting lipid components. Evidence suggests it binds to phosphatidylglycerol (DPPG), a key phospholipid in bacterial membranes, leading to leakage of intracellular contents. This mechanism is supported by experiments showing that DPPG intervention (32–64 μg/mL) weakens Azalomycin F5a’s anti-MRSA activity, increasing MIC values from 4.0 μg/mL to 32 μg/mL .

Q. What is the significance of the mutant selection window (MSW) in evaluating Azalomycin F5a’s resistance potential?

The MSW (range between MIC and mutant prevention concentration, MPC) predicts the risk of resistance development. For Azalomycin F5a alone, the MSW against MRSA is 2.07–6.40 μg/mL. Narrower or closed MSWs (achieved by combining Azalomycin F5a with vitamin K3) reduce the likelihood of resistant mutant emergence, as MPCs drop below MIC values when vitamin K3 proportions exceed 88.9% .

Advanced Research Questions

Q. How can regression models predict optimal ratios of Azalomycin F5a and vitamin K3 for combination therapy?

Binary regression equations correlate the ratio of Azalomycin F5a/vitamin K3 (y) with the sum of MPC/MIC99 values (x). For example, for MRSA ATCC 33592, the equation y = 0.0577x² − 0.1752x + 2.345 (r = 0.91) predicts MPCs and identifies ratios that minimize resistance risk. These models enable dose optimization to balance efficacy and toxicity .

Q. What conflicting evidence exists regarding Azalomycin F5a’s molecular targets, and how can these contradictions be resolved?

While early studies emphasize membrane disruption via DPPG interaction , recent work proposes inhibition of lipoteichoic acid (LTA) synthase, a critical enzyme in cell envelope biosynthesis. To resolve this, comparative assays (e.g., LTA quantification in DPPG-treated vs. untreated MRSA) and genetic knockout models (e.g., ltaS-deficient strains) are recommended to isolate primary mechanisms .

Q. How should researchers design experiments to validate the synergistic mechanism of Azalomycin F5a and vitamin K3?

A multi-omics approach is advised:

- Proteomics : Compare protein expression profiles (e.g., membrane transporters, stress-response proteins) in MRSA exposed to Azalomycin F5a alone vs. combination therapy.

- Metabolomics : Quantify intracellular metabolites (e.g., ATP, NAD⁺) to assess energy disruption.

- Genetic screens : Use transposon mutagenesis to identify genes essential for synergy. These methods address gaps in understanding how vitamin K3 enhances Azalomycin F5a’s activity .

Q. What statistical criteria ensure reproducibility in Azalomycin F5a combination studies?

Studies must report:

- FICI ranges (e.g., 0.25–0.50 for synergy) with ≥3 biological replicates.

- MPC/MIC99 ratios using standardized agar plates with linear antimicrobial concentration gradients (20% decrease per step).

- 95% confidence intervals for regression models predicting MPCs. Transparent documentation of bacterial inoculum size, growth conditions, and compound purity (e.g., HPLC ≥95%) is critical .

Data Contradiction Analysis

Q. How can discrepancies in MIC values across studies be addressed?

Variations in MICs (e.g., 4.0 μg/mL vs. 32 μg/mL under DPPG intervention ) may arise from differences in:

- Strain specificity : Use ATCC reference strains (e.g., MRSA ATCC 33592) for cross-study comparisons.

- Assay conditions : Standardize broth composition, pH, and incubation time.

- Compound sourcing : Validate Azalomycin F5a purity via NMR or mass spectrometry. Meta-analyses pooling data from multiple labs can identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.